Pentachlorophenol sodium salt hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

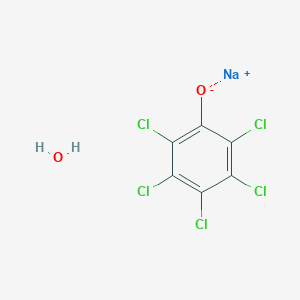

Pentachlorophenol sodium salt hydrate is a chemical compound with the formula C6H2Cl5NaO2·xH2O. It is a derivative of pentachlorophenol, where the phenol group is replaced by a sodium salt and hydrated with water molecules. This compound is known for its high toxicity and is used primarily as a pesticide and disinfectant .

準備方法

Synthetic Routes and Reaction Conditions

Pentachlorophenol sodium salt hydrate can be synthesized by reacting pentachlorophenol with sodium hydroxide. The reaction typically involves dissolving pentachlorophenol in a suitable solvent, such as methanol or ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of pentachlorophenol sodium salt. The product is then crystallized and hydrated to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The industrial process involves continuous stirring and precise temperature control to maintain the reaction conditions. The final product is filtered, washed, and dried to obtain the desired compound .

化学反応の分析

Types of Reactions

Pentachlorophenol sodium salt hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chlorinated quinones.

Reduction: It can be reduced to form less chlorinated phenols.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia, amines, and thiols are commonly used in substitution reactions.

Major Products

Oxidation: Chlorinated quinones.

Reduction: Less chlorinated phenols.

Substitution: Various substituted phenols depending on the nucleophile used.

科学的研究の応用

Agricultural Applications

Herbicide and Fungicide

- PCP sodium salt is primarily used as a herbicide and fungicide . It is effective against a variety of weeds and fungal pathogens, making it valuable in crop management. The compound acts by disrupting cellular processes in target organisms, leading to their death .

Seed Treatment

- The compound has been utilized for treating agricultural seeds, particularly for non-food crops. This application helps in protecting seeds from fungal infections during germination .

Industrial Applications

Wood Preservation

- One of the most significant uses of PCP sodium salt is in the preservation of wood . The compound prevents decay and insect damage, extending the life of wooden structures such as utility poles and railroad ties. Wood can be treated using pressure or non-pressure methods, where PCP is applied through immersion or spraying .

Cooling Tower Water Treatment

- PCP sodium salt is also used to control microbial growth in cooling tower water systems, preventing biofouling that can lead to operational inefficiencies .

Environmental Management

Disinfectant

- As a disinfectant, PCP sodium salt is effective in various settings, including wastewater treatment facilities. It helps in controlling bacterial populations and reducing pathogen levels in treated water .

Biodegradation Studies

- Research indicates that certain bacteria can biodegrade PCP sodium salt, which is crucial for environmental remediation efforts. For instance, Sphingobium chlorophenolicum has been shown to effectively degrade PCP, offering potential pathways for bioremediation of contaminated sites .

Toxicological Considerations

While PCP sodium salt has beneficial applications, it is essential to recognize its toxicity. The compound is classified as a probable human carcinogen and can cause various health issues upon exposure, including liver and kidney damage, respiratory problems, and skin irritation . Therefore, safety precautions are critical when handling this chemical.

Case Study 1: Wood Preservation Efficacy

A study conducted on the effectiveness of PCP sodium salt in wood preservation demonstrated that treated wood had significantly lower decay rates compared to untreated samples over a five-year period. The results indicated that pressure-treated wood with PCP maintained structural integrity while untreated wood showed extensive fungal damage.

Case Study 2: Agricultural Use Impact

In agricultural settings, a field trial assessed the impact of PCP sodium salt on crop yield and disease incidence. The trial showed that crops treated with PCP exhibited reduced fungal infections and higher yields compared to untreated plots, highlighting its effectiveness as a fungicide.

作用機序

Pentachlorophenol sodium salt hydrate exerts its effects primarily through the disruption of cellular processes. It uncouples oxidative phosphorylation in mitochondria, leading to a decrease in ATP production. This disruption affects various cellular functions, ultimately causing cell death. The compound targets enzymes involved in energy metabolism and disrupts the electron transport chain .

類似化合物との比較

Similar Compounds

Tetrachlorophenol: Similar structure but with one less chlorine atom.

Trichlorophenol: Contains three chlorine atoms instead of five.

Dichlorophenol: Contains two chlorine atoms.

Monochlorophenol: Contains one chlorine atom.

Uniqueness

Pentachlorophenol sodium salt hydrate is unique due to its high degree of chlorination, which enhances its toxicity and effectiveness as a pesticide and disinfectant. Its ability to disrupt cellular processes at low concentrations makes it a potent compound compared to its less chlorinated counterparts .

特性

CAS番号 |

123333-54-0 |

|---|---|

分子式 |

C6H2Cl5Na2O2+ |

分子量 |

329.3 g/mol |

IUPAC名 |

disodium;2,3,4,5,6-pentachlorophenolate;hydrate |

InChI |

InChI=1S/C6HCl5O.2Na.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;/h12H;;;1H2/q;2*+1;/p-1 |

InChIキー |

JPKIXXRGBSLUDH-UHFFFAOYSA-M |

SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].O.[Na+] |

異性体SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].O.[Na+] |

正規SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].O.[Na+].[Na+] |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

同義語 |

PENTACHLORPHENOL SODIUM SALT HYDRATE 90% |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。